molecular formula C14H26N2O3S B2867892 N-cyclohexyl-1-(ethylsulfonyl)piperidine-4-carboxamide CAS No. 705959-64-4

N-cyclohexyl-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No. B2867892
CAS RN: 705959-64-4
M. Wt: 302.43
InChI Key: HVUTUJXVHQSEMA-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific piperidine derivative would depend on its exact molecular structure. For example, the molecular weight of 1-cyclohexylpiperidine, a related compound, is 167.2911 .

Scientific Research Applications

PET Imaging and Serotonin Receptors

A study by Choi et al. (2015) explored the use of derivatives similar to N-cyclohexyl-1-(ethylsulfonyl)piperidine-4-carboxamide for positron emission tomography (PET) imaging, specifically targeting serotonin 1A receptors in humans. The research compared the efficacy of two radioligands in quantifying these receptors, indicating the potential of these compounds in neuroimaging and neurological research (Choi et al., 2015).

Enzyme Inhibition

Khalid, Rehman, and Abbasi (2014) synthesized a series of compounds related to this compound and evaluated their potential as enzyme inhibitors, particularly focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed promising results in vitro, suggesting their applicability in designing inhibitors for enzymes relevant to neurodegenerative diseases (Khalid, Rehman, & Abbasi, 2014).

Pharmacological Profiles

The pharmacological profile of compounds closely related to this compound has been explored in various contexts, including their selectivity and antagonistic properties towards serotonin receptors. For instance, Forster et al. (1995) detailed the pharmacological characterization of WAY-100635, a compound with high affinity and selectivity for 5-HT1A receptors, demonstrating its utility in studying receptor function and potential therapeutic applications (Forster et al., 1995).

Antibacterial Activity

Ajani et al. (2013) investigated the antibacterial properties of N,N-diethylamide bearing benzenesulfonamide derivatives, including compounds structurally similar to this compound. These compounds exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, highlighting their potential in developing new antibacterial agents (Ajani et al., 2013).

Mechanism of Action

While the mechanism of action of specific piperidine derivatives can vary widely, they are generally utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine derivatives continue to be a focus of research in the pharmaceutical industry, with new synthetic methods and potential applications being explored . This research is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

properties

IUPAC Name

N-cyclohexyl-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c1-2-20(18,19)16-10-8-12(9-11-16)14(17)15-13-6-4-3-5-7-13/h12-13H,2-11H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUTUJXVHQSEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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